molecular formula C16H18N4O2 B11131114 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

Cat. No.: B11131114
M. Wt: 298.34 g/mol
InChI Key: MBOLKIJGCHXHHP-UHFFFAOYSA-N
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Description

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile is a compound that features a piperazine ring substituted with a methoxyphenyl group, an oxazole ring, and a carbonitrile group

Preparation Methods

The synthesis of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the carbonitrile group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts.

Scientific Research Applications

5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an inhibitor or activator, depending on the target. The pathways involved can include signal transduction pathways, where the compound modulates the activity of proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules. For example:

The uniqueness of 5-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H18N4O2/c1-12-18-15(11-17)16(22-12)20-9-7-19(8-10-20)13-3-5-14(21-2)6-4-13/h3-6H,7-10H2,1-2H3

InChI Key

MBOLKIJGCHXHHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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